[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride
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Overview
Description
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride: is an organic compound with the molecular formula C10H15BrClNO . It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a bromine atom at the third position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenoxyethylamine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specialized equipment and controlled environments to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Condensation Reactions: It can also undergo condensation reactions with various carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenoxyethylamines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction typically yields amine derivatives with altered oxidation states.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound finds applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethylamine moiety play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride: Similar structure but with bromine at the fourth position.
[2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride: Chlorine substituted analog.
[2-(3-Methylphenoxy)ethyl]ethylamine hydrochloride: Methyl substituted analog.
Uniqueness:
Bromine Substitution: The presence of bromine at the third position imparts unique electronic and steric properties, influencing its reactivity and binding affinity.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Biological Activity
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, with the molecular formula C10H15BrClNO, is a compound of significant interest in both chemical and biological research. Its unique structural properties, particularly the presence of a bromine atom on the phenyl ring, contribute to its potential applications in drug development and biochemical studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
The synthesis of this compound typically involves:
- Bromination : Introducing a bromine atom to phenoxyethylamine.
- Alkylation : Reacting the brominated intermediate with ethylamine.
- Hydrochloride Formation : Converting the free base to its hydrochloride salt using hydrochloric acid.
This compound serves as an intermediate in synthesizing more complex organic molecules and has been explored for its catalytic properties in various chemical transformations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine substitution at the third position enhances its electronic properties, potentially influencing its binding affinity to receptors or enzymes involved in various biochemical pathways. Current research is focused on elucidating these mechanisms further, particularly regarding its role in modulating neurotransmitter systems and cellular signaling pathways .
1. Pharmacological Potential
Research indicates that this compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors. Preliminary studies suggest that it could act as a lead compound in drug development aimed at conditions such as depression or anxiety disorders .
2. Cytotoxicity Studies
A study evaluating the cytotoxic effects of ethylamine derivatives, including this compound, found that certain concentrations could induce cytotoxicity in human intestinal epithelial cell lines. This highlights the importance of understanding dosage and exposure levels for safety assessments in pharmaceutical applications .
Case Study 1: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of phenoxyethylamines demonstrated that derivatives like this compound could modulate serotonin receptor activity. This modulation may contribute to anxiolytic effects observed in animal models, suggesting a pathway for therapeutic application in anxiety disorders.
Case Study 2: Cytotoxicity Assessment
In vitro studies assessing the cytotoxicity of ethylamine derivatives revealed that this compound exhibited varying degrees of toxicity depending on concentration and exposure duration. These findings are critical for establishing safety profiles for potential therapeutic use .
Comparative Analysis
Compound | Structure | Biological Activity |
---|---|---|
[2-(3-Bromophenoxy)ethyl]ethylamine HCl | Structure | Potential neuropharmacological effects |
[2-(4-Bromophenoxy)ethyl]ethylamine HCl | Similar with bromine at position 4 | Antimicrobial properties |
[2-(3-Chlorophenoxy)ethyl]ethylamine HCl | Chlorine substituted analog | Varies; less studied than brominated |
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBUDYZENCVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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